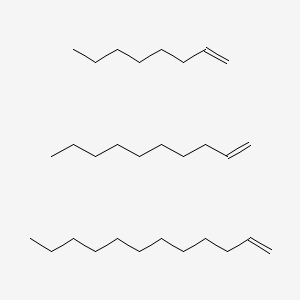

Dec-1-ene;dodec-1-ene;oct-1-ene

Description

Significance of C8, C10, and C12 Linear Alpha Olefins (Oct-1-ene, Dec-1-ene, Dodec-1-ene) in Polymer Science and Organic Synthesis

The utility of oct-1-ene, dec-1-ene, and dodec-1-ene in polymer science is most prominently demonstrated in their role as comonomers in the production of polyethylene (B3416737). wikipedia.org Specifically, they are integral to the synthesis of linear low-density polyethylene (LLDPE), where their incorporation allows for precise control over the polymer's properties, such as density, flexibility, and strength. The use of oct-1-ene as a comonomer in LLDPE, for example, can lead to products with high melt strength, good tensile properties, and excellent resistance to environmental stress cracking. wikipedia.org

In the realm of organic synthesis , these LAOs serve as versatile starting materials. Their terminal double bond is a reactive site for various chemical transformations. A significant application is in hydroformylation (oxo synthesis), which converts the olefins into aldehydes. wikipedia.org These aldehydes can then be hydrogenated to produce fatty alcohols or oxidized to form fatty acids, both of which are key intermediates in the manufacturing of plasticizers, surfactants, and synthetic lubricants. wikipedia.orgwikipedia.org For instance, the hydroformylation of 1-octene (B94956) yields nonanal, a precursor to 1-nonanol (a plasticizer) and nonanoic acid. wikipedia.org Similarly, dec-1-ene is a precursor for the production of epoxides, amines, and oxo alcohols. wikipedia.org Dodec-1-ene is also an important intermediate in the production of lubricants and surfactants. nih.gov

Scope and Academic Relevance of Oct-1-ene, Dec-1-ene, and Dodec-1-ene Research

The academic relevance of oct-1-ene, dec-1-ene, and dodec-1-ene is underscored by ongoing research into their polymerization behavior and their application in novel synthetic methodologies. A significant area of investigation involves the use of Ziegler-Natta and metallocene catalysts for the copolymerization of these LAOs with ethylene (B1197577). Research in this domain seeks to understand how the type and concentration of the LAO comonomer influence the microstructure and, consequently, the physical and mechanical properties of the resulting polymer.

Furthermore, academic studies continue to explore new catalytic systems for the selective transformation of these LAOs into high-value chemicals. For example, research into the hydroformylation of 1-octene and 1-decene (B1663960) aims to develop more efficient and selective catalysts to control the ratio of linear to branched aldehyde products. The unique properties of each of these LAOs, stemming from their different chain lengths, make them interesting subjects for comparative studies, providing valuable insights into structure-reactivity relationships in various chemical reactions.

Physical and Chemical Properties of Oct-1-ene, Dec-1-ene, and Dodec-1-ene

The following tables provide a summary of key physical and chemical properties for oct-1-ene, dec-1-ene, and dodec-1-ene, which are essential for their application in research and industry.

Table 1: Physical Properties of Oct-1-ene, Dec-1-ene, and Dodec-1-ene

| Property | Oct-1-ene | Dec-1-ene | Dodec-1-ene |

| Molecular Formula | C₈H₁₆ | C₁₀H₂₀ | C₁₂H₂₄ |

| Molar Mass ( g/mol ) | 112.21 nih.gov | 140.27 | 168.32 sigmaaldrich.com |

| Appearance | Colorless liquid nih.gov | Colorless liquid | Colorless liquid nih.gov |

| Density (g/cm³) | 0.715 at 25°C chemicalbook.com | 0.741 at 25°C | 0.758 at 20°C sigmaaldrich.com |

| Melting Point (°C) | -101 chemicalbook.com | -66.3 | -35 sigmaaldrich.com |

| Boiling Point (°C) | 122-123 chemicalbook.com | 169 | 214-216 sigmaaldrich.com |

| Flash Point (°C) | 21.1 (70°F) nih.gov | 47.8 (118°F) | 77 inchem.org |

| Water Solubility | Insoluble nih.gov | Insoluble | Insoluble nih.gov |

| Refractive Index (n20/D) | 1.408 chemicalbook.com | 1.421 | 1.429 sigmaaldrich.com |

Structure

2D Structure

Properties

CAS No. |

158562-62-0 |

|---|---|

Molecular Formula |

C30H60 |

Molecular Weight |

420.8 g/mol |

IUPAC Name |

dec-1-ene;dodec-1-ene;oct-1-ene |

InChI |

InChI=1S/C12H24.C10H20.C8H16/c1-3-5-7-9-11-12-10-8-6-4-2;1-3-5-7-9-10-8-6-4-2;1-3-5-7-8-6-4-2/h3H,1,4-12H2,2H3;3H,1,4-10H2,2H3;3H,1,4-8H2,2H3 |

InChI Key |

SZUATWNVYXOZEL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC=C.CCCCCCCCC=C.CCCCCCC=C |

Related CAS |

158562-62-0 |

Origin of Product |

United States |

Advanced Reaction Chemistry of Dec 1 Ene, Dodec 1 Ene, and Oct 1 Ene

Oligomerization and Dimerization of Specific Alpha-Olefins

Oligomerization, the process of linking a small number of monomer units, is a primary transformation for α-olefins like dec-1-ene, yielding products known as poly-α-olefins (PAOs). These PAOs are the foundation for many high-performance synthetic lubricants. researchgate.net

The conversion of dec-1-ene into PAOs is a commercially significant process for producing Group IV lubricant base oils. researchgate.net These synthetic oils are favored for their superior properties compared to conventional mineral oils, including better thermal stability. researchgate.netmdpi.com The process typically involves oligomerization, followed by hydrogenation to saturate any remaining double bonds, and distillation to separate the oligomers into fractions with desired viscosities. mdpi.comresearchgate.net

A variety of catalytic systems are employed for dec-1-ene oligomerization, with the choice of catalyst profoundly influencing the product distribution. researchgate.net Lewis acids, such as boron trifluoride (BF₃) and aluminum trichloride (B1173362) (AlCl₃), are traditionally used. mdpi.comresearchgate.netsylzyhg.com For instance, an aluminum chloride-cyclohexanone complex catalyst, under optimized conditions (25°C, 4-hour reaction), can achieve a 92% yield of PAO, consisting mainly of trimers and tetramers. sylzyhg.com

More advanced systems involving organometallic catalysts, like metallocenes, offer greater control. researchgate.netmdpi.com Zirconocene-based catalysts, for example, can be used to produce low-viscosity oligomers. nih.gov The reaction conditions also play a critical role. In a microwave-assisted oligomerization of 1-decene (B1663960) over a HY zeolite catalyst at 210°C (483 K) for 3 hours, the reaction yielded an 80% conversion with a product distribution of 54.2% dimer, 22.3% trimer, and 3.4% heavier products. mdpi.comresearchgate.net

Table 1: Product Distribution in 1-Decene Oligomerization under Different Catalytic Systems

| Catalyst System | Temperature | Time | Conversion (%) | Dimer (%) | Trimer (%) | Tetramer & Heavier (%) |

|---|---|---|---|---|---|---|

| HY Zeolite (Microwave) mdpi.comresearchgate.net | 210°C (483 K) | 3 h | 80 | 54.2 | 22.3 | 3.4 |

| AlCl₃-Cyclohexanone sylzyhg.com | 25°C | 4 h | 92 | - | >85 (combined) | >85 (combined) |

Note: Data for the AlCl₃-Cyclohexanone system indicates a combined yield for trimers and tetramers.

The structural uniformity of PAOs is vital for their performance. Cationic oligomerization using Lewis acids often leads to skeletal rearrangements, which can be undesirable. researchgate.net In contrast, transition-metal-based catalysts, such as metallocenes, can produce oligomers without such rearrangements, resulting in a more uniform molecular structure. researchgate.net This structural integrity leads to high-quality PAO base stocks that can surpass conventional PAOs in viscosity characteristics. researchgate.net However, even with advanced catalysts like metallocenes, the use of certain cocatalysts such as methylaluminoxane (B55162) (MAO) can lead to a broadening of the molecular weight distribution, indicating the presence of multiple active species in the catalytic system. mdpi.com The ¹³C-NMR spectrum of oligomers produced with a HY zeolite catalyst showed a significant portion of highly branched hydrocarbons, a result of isomerization reactions. mdpi.comresearchgate.net

Following the development of metallocene catalysts, a newer class of "post-metallocene" catalysts has emerged, offering unique advantages in α-olefin oligomerization. mdpi.com These catalysts, often based on late transition metals, can exhibit high activity and selectivity. wikipedia.org For example, post-metallocene Zr and Hf amino-bis(phenolate) complexes are effective in the oligomerization of 1-hexene (B165129), predominantly producing dimers and trimers. nih.gov Similarly, certain iron and cobalt complexes are used for the selective dimerization and trimerization of α-olefins. Post-metallocene catalysts based on zirconium with salicylimine ligands have demonstrated high activity for ethylene (B1197577) polymerization and can also produce novel polypropylene (B1209903) structures. wikipedia.org

Oligomerization of Dec-1-ene for Poly-α-olefin (PAO) Synthesis

Copolymerization with Ethylene and other Monomers

Copolymerization of ethylene with α-olefins like oct-1-ene, dec-1-ene, and dodec-1-ene is a fundamental process for producing a vast range of polyethylenes with tailored properties, most notably linear low-density polyethylene (B3416737) (LLDPE). rsc.orgnih.gov

Metallocene catalysts are highly effective for the copolymerization of ethylene with α-olefins. rsc.orgresearchgate.netgoogle.com These single-site catalysts allow for precise control over the polymer microstructure, leading to copolymers with a uniform distribution of comonomer units, which is a significant advantage over traditional Ziegler-Natta catalysts. rsc.org The incorporation of comonomers like 1-hexene, 1-octene (B94956), 1-decene, or 1-dodecene (B91753) introduces short-chain branches into the polyethylene backbone, disrupting its crystallinity and thereby reducing the density and increasing flexibility. rsc.orgnih.govengineering.org.cn

Research has shown that the length of the α-olefin comonomer can influence the catalytic activity. In one study using a specific metallocene/MAO system, activity decreased as the comonomer chain length increased from 1-hexene to 1-decene, likely due to steric hindrance. nih.gov Conversely, for longer chain α-olefins (1-dodecene to 1-octadecene), the activity was observed to increase. nih.gov A permethylindenyl-phenoxy titanium post-metallocene catalyst has been used to copolymerize ethylene with 1-hexene, 1-octene, and 1-dodecene, producing high molecular weight copolymers with controllable compositions under mild conditions. rsc.org Furthermore, specialized metallocene catalysts have been developed for the ternary copolymerization of 1-octene, 1-decene, and 1-dodecene to produce high-viscosity lubricant oils with excellent low-temperature characteristics. google.com The choice of comonomer is critical, with 1-hexene and 1-octene being particularly important for producing LLDPE and high-density polyethylene (HDPE). apalene.comaxens.net

Ziegler-Natta Catalysis in Alpha-Olefin Copolymerization

While metallocenes offer precision, traditional heterogeneous Ziegler-Natta (Z-N) catalysts remain industrially significant for producing LLDPE via the copolymerization of ethylene with α-olefins like 1-octene. nih.govresearchgate.net These catalysts, typically based on titanium chlorides supported on magnesium chloride (MgCl₂), are known for their high activity. buct.edu.cnnih.gov

However, a key difference from single-site metallocenes is the presence of multiple types of active sites on the Z-N catalyst surface. This heterogeneity leads to polymers with a broad molecular weight distribution and a non-uniform distribution of the comonomer among the polymer chains. nih.gov

Despite this, modifications to Z-N catalysts have been shown to improve their performance in copolymerization. For instance, a modified (n-BuO)TiCl₃/MgCl₂ catalyst demonstrated higher activity and achieved greater 1-octene incorporation (up to 2.26 mol%) compared to a traditional Z-N catalyst. buct.edu.cn Analysis of the copolymer microstructure from this system, using ¹³C NMR, yielded reactivity ratios of rE = 55.00 for ethylene and rO = 0.023 for 1-octene, with a product (rE · rO) of 1.27, indicating a tendency for random comonomer distribution. buct.edu.cn

Functionalization Reactions of Terminal Olefins

The terminal double bond in 1-octene, 1-decene, and 1-dodecene makes them valuable starting materials for a variety of chemical transformations beyond polymerization, leading to the production of important industrial chemicals.

Key functionalization reactions include:

Hydroformylation : This process involves the reaction of the olefin with carbon monoxide and hydrogen, typically using a rhodium or cobalt catalyst, to produce aldehydes. For example, hydroformylation of 1-heptene (B165124) yields octanal, which can then be hydrogenated to 1-octanol (B28484) and dehydrated to form 1-octene. researchgate.net This route is a commercially practiced method for on-purpose 1-octene production.

Cracking : Under high temperatures and often over a zeolite catalyst like H-ZSM-5, long-chain olefins like 1-decene can be cracked to produce a mixture of lighter, more valuable olefins such as ethylene and propylene (B89431). nih.gov

Telomerization : This reaction involves the dimerization of a diene, like 1,3-butadiene, in the presence of a nucleophile. A commercial process for 1-octene production involves the palladium-catalyzed telomerization of butadiene with methanol (B129727) to yield 1-methoxy-2,7-octadiene. This intermediate is then hydrogenated and subsequently cracked to produce 1-octene and methanol, which is recycled. researchgate.net

Oligomerization/Polymerization : Beyond copolymerization with ethylene, these α-olefins can be polymerized to form poly-α-olefins (PAOs), which are used as high-performance synthetic lubricants. For example, copolymers of 1-octene and 1-decene have been synthesized for this purpose. google.com

These functionalization reactions highlight the versatility of 1-octene, 1-decene, and 1-dodecene as platform chemicals in the broader chemical industry.

Hydroformylation of Oct-1-ene

The hydroformylation of oct-1-ene is a significant industrial process for the production of nonanal, a valuable chemical intermediate. Research has focused on developing highly active and selective catalyst systems to control the regioselectivity of the reaction, favoring the linear aldehyde over its branched isomer.

Rhodium-Based Catalysts with Bulky Phosphite (B83602) Ligands

Rhodium complexes modified with bulky phosphite ligands are highly effective for the hydroformylation of oct-1-ene. These catalysts are known for their high activity and selectivity towards the linear aldehyde product, nonanal. The steric bulk of the phosphite ligands plays a crucial role in directing the regioselectivity.

A rhodium complex featuring tris(o-tert-butyl-p-methylphenyl) phosphite as a ligand demonstrates excellent selectivity and exceptionally high reaction rates. rsc.org The kinetic profile of this reaction is pseudo first-order in hydrogen concentration and inverse first-order in carbon monoxide concentration, indicating that the reaction of hydrogen is the rate-determining step. rsc.org

The use of bulky diphosphite ligands is also a key strategy. To achieve high regioselectivity for linear aldehydes, a bulky and bisequatorially coordinating diphosphite is necessary. acs.org In contrast, flexible or equatorially-axially coordinating diphosphites tend to promote the formation of branched aldehydes. acs.org For the hydroformylation of oct-1-ene, a normal-to-branched (n/b) ratio as high as 48 has been achieved using specific diphosphite ligands. acs.org The reaction kinetics with these diphosphite ligands show a first-order dependence on the oct-1-ene concentration, an order of approximately -0.65 for CO, and approximately 0.2 for H2, which is consistent with a kinetic scheme where alkene addition is the rate-determining step. acs.org

Strong π-acceptor ligands, such as pyrrolylphosphine derivatives of SPANphos and pyXANT, have also been shown to improve both the activity and regioselectivity in the hydroformylation of 1-octene when compared to their phenyl-substituted counterparts. researchgate.net

Table 1: Performance of Rhodium-Based Catalysts in Oct-1-ene Hydroformylation

| Ligand Type | Key Feature | Achieved n/b Ratio | Kinetic Details |

|---|---|---|---|

| Bulky Monodentate Phosphite | Tris(o-tert-butyl-p-methylphenyl) phosphite | Good selectivity, extremely high rates | Rate-determining step is hydrogen reaction rsc.org |

| Bulky Diphosphite | Bisequatorial coordination | Up to 48 | Rate-determining step is alkene addition acs.org |

| Pyrrolylphosphine Derivatives | Strong π-acceptor character | Improved regioselectivity over phenyl-substituted ligands | Favors formation of bisequatorial complexes researchgate.net |

Active and Regioselective Ruthenium Single-Site Heterogeneous Catalysts

Ruthenium-based catalysts have emerged as a promising alternative to rhodium for hydroformylation. Recent developments in heterogeneous catalysis have focused on creating single-site ruthenium catalysts, which offer high activity and regioselectivity, coupled with the benefits of easy separation and recycling.

A heterogeneous ruthenium catalyst composed of isolated single atoms and disordered clusters stabilized in a nitrogen-doped carbon matrix has shown very good activity and remarkable regioselectivity in the hydroformylation of α-olefins like 1-hexene. northeastern.edu The nitrogen heteroatoms are crucial for enhancing catalyst stability and activity by stabilizing Ru(II)-N sites. northeastern.edu Studies correlating reaction rates with particle size distribution have identified these single-atom sites as the most active species. northeastern.edu

Similarly, rhodium single-site catalysts have also been explored. Zeolite-encaged isolated rhodium ions (Rh@Y) have demonstrated high activity, perfect chemoselectivity, and excellent recyclability in 1-hexene hydroformylation under mild conditions. chinesechemsoc.org These catalysts can achieve a turnover frequency (TOF) value of 6567 mol/molRh/h, outperforming many heterogeneous and homogeneous catalysts. chinesechemsoc.org Theoretical calculations suggest the reaction begins with the heterolytic activation of dihydrogen on Rh-O pair sites within the zeolite. chinesechemsoc.org Encapsulating Rh(I)-gem-dicarbonyl centers within a MEL zeolite framework has been shown to yield over 99% regioselectivity to n-butanal from propene, with a TOF of 6,500 h⁻¹. nih.gov This high selectivity is attributed to the zeolite framework acting as a scaffold that sterically guides the reaction intermediates. nih.gov

Selectivity to Linear Aldehydes (Nonanal)

The primary goal in the hydroformylation of oct-1-ene for many applications is to maximize the yield of the linear aldehyde, n-nonanal, while minimizing the formation of the branched isomer, 2-methyloctanal, and other byproducts like iso-octenes. rsc.org The ratio of linear to branched aldehydes (l:b or n/b ratio) is a key performance indicator for a catalyst system.

Supramolecular strategies have been employed to enhance this selectivity. For instance, using β-cyclodextrin with a rhodium catalyst system led to a significant increase in the l:b ratio for 1-octene hydroformylation, from 14 to 33. acs.org This enhancement is attributed to the increased steric bulk around the rhodium's coordination sphere, which favors hydride migration to the C2 carbon of the olefin. acs.org

The choice of ligand is paramount. Rhodium-nixantphos catalysts have been shown to selectively produce n-nonanal with negligible amounts of the branched product. researchgate.net Homogeneous hydroformylation of 1-octene with a Rh-nixantphos catalyst in toluene (B28343) can achieve 98.6% selectivity to n-nonanal, corresponding to an l:b ratio of 69. researchgate.net The electronic properties of the ligands also play a role; ligands with high π-acidity tend to result in higher hydroformylation rates. acs.org

Table 2: Selectivity in Oct-1-ene Hydroformylation

| Catalyst System | Additive/Condition | n/b Ratio | Conversion/Selectivity |

|---|---|---|---|

| Rhodium catalyst | β-cyclodextrin | 33 (from 14) | 5-fold increase in conversion acs.org |

| Rh-nixantphos | Toluene solvent | 69 | 98.6% selectivity to n-nonanal researchgate.net |

| Rh(I) metallodendrimers | 95°C, 30 bar | Favored aldehydes | Higher isomerization at lower temp/pressure rsc.org |

Epoxidation of Terminal Olefins (including Oct-1-ene, Dec-1-ene, Dodec-1-ene)

The epoxidation of terminal olefins such as oct-1-ene, dec-1-ene, and dodec-1-ene produces valuable epoxide intermediates. Research in this area is driven by the need for greener and more selective catalytic methods.

Enzymatic Epoxidation by Fungal Peroxygenases (UPOs)

Unspecific peroxygenases (UPOs) are robust, extracellular enzymes that catalyze the epoxidation of various substrates, including long-chain terminal alkenes, using hydrogen peroxide (H₂O₂) as a simple and green co-substrate. mdpi.comnih.gov This makes them an attractive alternative to traditional chemical methods and other biocatalysts like cytochrome P450 monooxygenases. mdpi.comnih.gov

Several UPOs, including those from Cyclocybe aegerita (AaeUPO), Marasmius rotula (MroUPO), and Coprinopsis cinerea (rCciUPO), have been shown to effectively catalyze the epoxidation of long-chain terminal alkenes (C12 to C20). mdpi.comnih.govresearchgate.net The reactions often produce a mixture of terminal epoxides, alkenols, and other hydroxylated derivatives. mdpi.comnih.gov While all tested UPOs showed activity, there were notable differences in their performance. The recombinant UPO from Coprinopsis cinerea (rCciUPO) exhibited the highest substrate turnover, whereas the UPO from Marasmius rotula (MroUPO) was the most selective for terminal epoxidation. mdpi.comnih.govresearchgate.net

Table 3: Performance of Fungal Peroxygenases in Terminal Alkene Epoxidation

| Enzyme (UPO) | Substrate Range | Key Finding |

|---|---|---|

| rCciUPO (Coprinopsis cinerea) | C12:1 to C20:1 | Highest substrate turnover nih.gov |

| MroUPO (Marasmius rotula) | C12:1 to C20:1 | Most selective for terminal epoxidation nih.gov |

| AaeUPO (Cyclocybe aegerita) | C12:1 to C20:1 | Capable of epoxidation, but less selective than MroUPO nih.govresearchgate.net |

Metalloporphyrin-Catalyzed Epoxidation under Mild Conditions

Metalloporphyrins, particularly manganese and iron complexes, are effective catalysts for the epoxidation of olefins under mild conditions. researchgate.net These synthetic catalysts mimic the function of natural heme-containing enzymes like cytochrome P450. rsc.org For the epoxidation of relatively unreactive terminal olefins like oct-1-ene, catalyst stability is a major challenge, as the catalyst can be destroyed before significant conversion occurs. psu.edu

Research has shown that introducing substituents on the peripheral phenyl groups of tetraphenylporphyrin (B126558) manganese(III) complexes significantly enhances their stability and catalytic activity. psu.edu Using these stabilized catalysts with an oxidant like lithium hypochlorite (B82951) (LiOCl) in a biphasic system allows for high yields (60-80%) of the epoxide from oct-1-ene. psu.edu Steric effects from ortho-substituents on the porphyrin ring play a key role, not only by increasing catalyst stability but also by improving selectivity. psu.edu For example, manganese porphyrin complexes with ortho-chloro or ortho-methyl groups show higher stability and conversion of oct-1-ene compared to unsubstituted or para-substituted analogues. psu.edu These catalysts can achieve high turnover numbers and enantioselectivity, making them competitive with other well-known epoxidation systems. rsc.org

Table 4: Metalloporphyrin-Catalyzed Epoxidation of Oct-1-ene

| Catalyst | Oxidant | Key Feature | Outcome |

|---|---|---|---|

| Mn(tetraphenylporphyrin) with peripheral substituents | LiOCl | Enhanced catalyst stability | 60-80% epoxide yield psu.edu |

| Mn(porphyrin) with ortho-substituents | LiOCl | Steric effects improve stability and selectivity | High conversion of oct-1-ene psu.edu |

| Chiral Iron/Manganese Porphyrins | PhIO | High turnover and enantioselectivity | Potential for asymmetric epoxidation rsc.org |

Table of Compounds

| Compound Name |

|---|

| Dec-1-ene |

| Dodec-1-ene |

| Oct-1-ene |

| Nonanal |

| 2-Methyloctanal |

| 1,2-Epoxyoctane |

| Hydrogen |

| Carbon Monoxide |

| n-Butanal |

| Propene |

| 1-Hexene |

| Heptanal |

| Styrene |

| Toluene |

| β-Cyclodextrin |

| Hydrogen Peroxide |

Photocatalytic Asymmetric Epoxidation using Chiral Manganese Complexes and Water as Oxygen Source

A notable advancement in green chemistry is the development of photocatalytic systems that can perform asymmetric epoxidation of terminal olefins using water as the primary oxygen source. nih.govcapes.gov.brresearchgate.net Research has demonstrated the efficacy of a mononuclear non-heme chiral manganese catalyst, specifically [(R,R-BQCN)MnII]2+, in this process. nih.govcapes.gov.br This system facilitates the enantioselective epoxidation of terminal alkenes, yielding epoxides with moderate to high enantiomeric excesses, in some cases up to 60% ee. nih.govresearchgate.net

The reaction mechanism is of significant interest. It involves the photoinduced formation of a key intermediate, a Mn(IV)-oxo species. nih.gov Detailed mechanistic studies, employing techniques like laser flash photolysis, have been conducted to elucidate the individual steps of the catalytic cycle. nih.gov Furthermore, a synthetically prepared mononuclear non-heme chiral Mn(IV)-oxo complex, [(R,R-BQCN)MnIV(O)]2+, was shown to produce similar enantioselectivities in stoichiometric epoxidation reactions, supporting its role as the active oxidant in the photocatalytic cycle. nih.govcapes.gov.br This method represents an environmentally benign approach to producing chiral epoxides by avoiding hazardous oxidizing agents. researchgate.net Other related systems, such as manganese-porphyrin complexes immobilized on graphene oxide, have also been developed for the photocatalytic asymmetric epoxidation of olefins using molecular oxygen. rsc.org

Table 1: Photocatalytic Asymmetric Epoxidation of Terminal Olefins

| Catalyst System | Olefin Type | Oxygen Source | Key Intermediate | Outcome | Reference |

|---|---|---|---|---|---|

| [(R,R-BQCN)MnII]2+ | Terminal Olefins | Water | [(R,R-BQCN)MnIV(O)]2+ | Enantioselective epoxidation (up to 60% ee) | nih.govcapes.gov.br |

| Iron Complex [(bTAML)FeIII–OH2]− | Alkenes | Water | [{(bTAML)FeIV}2-μ-oxo]2− | Selective epoxidation | rsc.org |

Non-Heme Iron(IV)-Oxo Complexes in Olefin Epoxidation

Non-heme iron complexes are crucial in understanding biological oxidation processes and developing synthetic oxidation catalysts. rsc.org In the context of olefin epoxidation, high-valent iron-oxo species, particularly non-heme iron(IV)-oxo complexes, have been identified as key reactive intermediates. nih.gov These species are generated in various enzymatic and synthetic systems and are capable of transferring an oxygen atom to the C=C double bond of an alkene. nih.govnih.gov

The mechanism of oxygen atom transfer (OAT) from these complexes is a subject of detailed study. nih.gov While it is established that Fe(IV)-oxo intermediates are competent oxidants, their reactivity can be influenced by the ligand environment and the substrate's electronic properties. nih.govacs.org Generally, non-heme Fe(IV)-oxo species show a preference for C-H bond oxidation over C=C bond epoxidation. researchgate.net However, epoxidation can be achieved and sometimes favored. For instance, studies on the non-heme iron- and 2-oxoglutarate-dependent oxygenase, AsqJ, reveal a stepwise epoxidation mechanism. nih.gov This process involves the initial formation of a C-O bond to generate an Fe(III)-alkoxide species, followed by the second C-O bond formation to complete the epoxide ring. nih.gov

A long-standing debate in the field revolves around the "one oxidant versus multiple oxidants" hypothesis. researchgate.net Some research suggests that in certain catalytic systems using iodosylarene oxidants, high-spin iron(III)-iodosylarene complexes, rather than the subsequently formed iron(IV)-oxo species, are the more reactive and primary oxidants for olefin epoxidation. researchgate.net These iron(III)-iodosylarene adducts have been shown to be highly effective in producing epoxides with high stereospecificity and enantioselectivity. researchgate.net

Table 2: Reactivity of Iron Complexes in Olefin Oxidation

| Iron Species | Ligand Type | Preferred Reaction | Mechanistic Insight | Reference |

|---|---|---|---|---|

| Non-heme Fe(IV)-oxo | Various | C-H Oxidation | Can perform epoxidation, often via stepwise mechanism. | nih.govresearchgate.net |

| High-spin Fe(III)-iodosylarene | Various | Olefin Epoxidation | Proposed as a more reactive oxidant than Fe(IV)-oxo in some systems. | researchgate.net |

| [Fe(II)(BPMEN)]2+ family | N,N'-dimethyl-N,N'-bis(2-pyridylmethyl)-1,2-diaminoethane | Stereoselective Epoxidation | Involves a cis-HO-Fe(V)=O species. | nih.gov |

Oxidizing Agents and Co-oxidants (e.g., H2O2, Molecular Oxygen with Isobutyraldehyde)

The choice of oxidizing agent is critical for the epoxidation of alpha-olefins like oct-1-ene, dec-1-ene, and dodec-1-ene. Hydrogen peroxide (H₂O₂) is a commonly used oxidant due to its environmental advantage, producing water as the only byproduct. nih.govrug.nl Various catalytic systems have been developed to activate H₂O₂ for olefin epoxidation. rug.nlresearchgate.net Non-heme iron catalysts, for example, can utilize H₂O₂ to form a reactive Fe(III)-OOH intermediate, which then acts as the oxygen source for either epoxidation or cis-dihydroxylation, depending on the catalyst's ligand environment. nih.gov The efficiency of H₂O₂-based epoxidation can be influenced by factors such as the molar ratio of H₂O₂ to the olefin. researchgate.net

Molecular oxygen, the most abundant and cheapest oxidant, can be used for epoxidation in conjunction with a co-oxidant, typically an aldehyde like isobutyraldehyde. wikipedia.org In these systems, the aldehyde is oxidized in situ to form a peroxy acid (e.g., peroxyisobutyric acid). This peroxy acid then acts as the actual epoxidizing agent, transferring an oxygen atom to the alkene double bond. This co-oxidation method allows for the use of molecular oxygen under milder conditions than direct oxidation.

Other oxidizing agents are also employed. Peracids, such as meta-chloroperoxybenzoic acid (mCPBA), are highly effective reagents for converting olefins to epoxides. cpchem.com Another approach involves using tert-butyl hydroperoxide in the presence of a molybdenum catalyst to achieve epoxidation. cpchem.com

Isomerization of Terminal Olefins to Internal Olefins

The positional isomerization of terminal alpha-olefins (α-olefins) to more thermodynamically stable internal olefins is a reaction of significant industrial importance. acs.orgebi.ac.uk Internal olefins are valuable intermediates for producing a range of chemicals, including plasticizers and drilling fluids. google.com

Heterogeneous Catalysts (e.g., Sodium Oxide on Solid Support) for Linear Internal Olefin Formation

Heterogeneous catalysts are advantageous for industrial processes due to their ease of separation and recyclability. researchgate.net For the specific transformation of linear alpha-olefins (LAOs) to linear internal olefins (LIOs), basic heterogeneous catalysts have proven effective. google.comwipo.int A notable example is a catalyst system comprising sodium oxide (Na₂O) supported on a solid material, such as alumina (B75360) (Al₂O₃). google.comwipo.int

This catalyst facilitates the isomerization of LAOs like dec-1-ene and dodec-1-ene under mild conditions, including near room temperature and atmospheric pressure. google.com The process achieves high conversion rates, transforming the terminal double bond to various internal positions along the carbon chain. google.com The resulting LIOs retain the linear structure of the starting material, which is crucial for applications where branching is undesirable. google.com

Minimizing Cracking and Branching during Isomerization

A key challenge in olefin isomerization is the prevention of side reactions, primarily skeletal rearrangement (branching) and cracking, which reduce the yield of the desired linear internal olefins. google.comrsc.org Olefins with excessive branching can be less biodegradable, making them less suitable for certain applications like drilling fluids. google.com

The use of a sodium oxide on alumina catalyst is particularly advantageous as it promotes the isomerization of linear alpha-olefins into linear internal olefins with minimal cracking or branching. google.com The selectivity of the process is a critical factor. The catalyst's basic nature favors the double bond migration mechanism over the acid-catalyzed mechanisms that lead to carbocation intermediates responsible for cracking and skeletal rearrangements. google.com Control over the catalyst's properties, such as the distribution of active sites, can significantly impact the selectivity between isomerization and cracking, as has been demonstrated in related alkane isomerization studies on zeolite catalysts. rsc.org

Table 3: Isomerization of Linear Alpha-Olefins (LAOs)

| Catalyst | Substrate | Product | Key Feature | Reference |

|---|---|---|---|---|

| Sodium Oxide (Na₂O) on Alumina | Linear Alpha-Olefins (e.g., Dec-1-ene, Dodec-1-ene) | Linear Internal Olefins (LIOs) | High selectivity; minimizes cracking and branching. | google.comwipo.int |

Mechanistic Investigations and Theoretical Studies

Computational Chemistry Approaches

Computational chemistry has emerged as an indispensable tool for elucidating complex reaction mechanisms at the molecular level. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) offer a window into the energetic landscapes and dynamic behavior of reacting systems involving these olefins.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules, providing detailed information about reaction thermodynamics and kinetics. dntb.gov.ua It is particularly effective for modeling transition states and reaction intermediates, which are often difficult to characterize experimentally. rsc.org DFT calculations can rationalize the influence of various factors, such as catalyst structure, solvents, and reactants, on the reaction pathway. dntb.gov.ua

The production of α-olefins like oct-1-ene, dec-1-ene, and dodec-1-ene is often achieved through the selective oligomerization of ethylene (B1197577). nih.govchinesechemsoc.org DFT calculations have been instrumental in understanding the mechanisms of these transformations. The selective formation of 1-hexene (B165129) and 1-octene (B94956) is generally accepted to proceed via a metallacycle mechanism. nih.gov In this pathway, the key steps involve the oxidative coupling of two ethylene molecules coordinated to a central metal, like chromium, to form a metallacyclopentane intermediate. The subsequent steps determine the final product. nih.gov

For instance, with certain chromium-diphosphine catalysts, the selectivity towards trimerization (to 1-hexene) or tetramerization (to 1-octene) is dictated by the relative energy barriers of competing pathways: β-hydride transfer from the metallacycle to produce 1-hexene versus the insertion of another ethylene molecule into the metallacycloheptane to ultimately form 1-octene. nih.gov DFT studies on real Sasol-type Cr-PNP catalysts revealed that the formation of 1-hexene is generally kinetically preferred. However, modifications to the catalyst's ligand structure, such as the position of methoxyaryl substituents, can lower the energy barrier for tetramerization, making the formation of 1-octene more competitive. nih.gov

While titanium-based catalysts activated by methylaluminoxane (B55162) (MAO) are widely used, other systems also provide valuable mechanistic insights. A kinetic study on the oligomerization of 1-decene (B1663960) using a HY zeolite catalyst under microwave irradiation determined the apparent activation energies for dimerization and trimerization to be 70.8 ± 0.8 kJ/mol and 83.6 ± 0.9 kJ/mol, respectively. mdpi.com

Table 1: Ethylene Oligomerization Catalyst Systems and Products

| Catalyst System | Monomer | Key Products | Mechanistic Insight |

|---|---|---|---|

| Cr-PNP / Alkyl Aluminum | Ethylene | 1-Hexene, 1-Octene | Follows a metallacycle mechanism; selectivity is controlled by the competition between β-hydride transfer and further ethylene insertion. nih.gov |

| Nickel-based (SHOP) | Ethylene | C4-C30+ α-olefins | A key industrial process involving homogeneous nickel-catalyzed oligomerization. chinesechemsoc.org |

| HY Zeolite | 1-Decene | Dimers (C20), Trimers (C30) | The best fit kinetic model suggests trimer formation occurs via interaction between an adsorbed dimer and a 1-decene molecule from the bulk solution. mdpi.com |

Zirconocene-based catalysts are highly effective for the dimerization and oligomerization of α-olefins. mdpi.comnih.gov DFT simulations have been pivotal in explaining experimental observations, particularly the selective dimerization of α-olefins to methylenealkanes, which contrasts with the traditional Cossee-Arlman mechanism that leads to polymerization. nih.govnih.gov

Studies using propylene (B89431), 1-butene, 1-hexene, and 1-octene as substrates have shown that the reaction outcome is highly dependent on the catalyst system's composition. mdpi.comnih.gov Specifically, when a precatalyst like (η⁵-C₅H₅)₂ZrCl₂ is activated by a minimal excess of methylaluminoxane (MAO), selective dimerization is favored. nih.govnih.gov In contrast, higher MAO-to-zirconocene ratios tend to promote the formation of higher oligomers. nih.govnih.gov

DFT modeling has elucidated a Zr-Al binuclear reaction mechanism that accounts for these phenomena. nih.govnih.gov This model proposes that the active catalytic species can involve both zirconium and aluminum centers. The presence of chloride, often from co-catalysts like R₂AlCl, has been shown to be crucial for directing the reaction towards dimerization. nih.govnih.gov Quantum chemical simulations at the M-06x/DGDZVP level of theory for 1-octene oligomerization catalyzed by different zirconocenes explained that the presence of organoaluminum compounds like TIBA (triisobutylaluminium) and especially Et₂AlCl increases the selectivity of dimerization. mdpi.com

Table 2: Influence of Reaction Conditions on Zirconocene-Catalyzed Reactions

| Catalyst System | Substrate | Key Condition | Predominant Product | Mechanistic Feature |

|---|---|---|---|---|

| (η⁵-C₅H₅)₂ZrCl₂ / MAO | α-Olefins | Low MAO/Zr ratio | Dimers (Methylenealkanes) | Favors selective dimerization. nih.gov |

| (η⁵-C₅H₅)₂ZrCl₂ / MAO | α-Olefins | High MAO/Zr ratio | Higher Oligomers | Promotes polymerization/oligomerization. nih.govnih.gov |

| (η⁵-C₅H₅)₂ZrCl₂ / MMAO-12 / Et₂AlCl | 1-Octene | Presence of Et₂AlCl | Dimers | DFT confirms the crucial role of chloride in dimerization selectivity. mdpi.comnih.gov |

The performance of a molecular catalyst is profoundly influenced by the steric and electronic properties of its ligands. researchgate.net DFT calculations provide a powerful means to understand these relationships at a molecular level, guiding the rational design of more efficient catalysts for olefin transformations. rsc.org

In the context of 1-decene polymerization using zirconocene (B1252598) catalysts, DFT studies have shown that modifications to the ancillary ligands significantly impact both catalytic activity and the molecular weight of the resulting polymer. rsc.org The calculations reveal that catalyst activity can be enhanced by reducing the steric repulsion between the catalyst's ligand and the growing polymer chain. rsc.org Furthermore, the analysis of transition state structures indicates that the chain length of the α-olefin monomer can directly influence the stereoselectivity of the polymerization product. rsc.org

The epoxidation of α-olefins is a vital transformation, and understanding its mechanism is key to developing selective catalysts. Two primary mechanistic pathways are often considered: direct oxygen atom transfer (OAT) and hydrogen atom transfer (HAT).

The direct OAT mechanism involves an electrophilic attack on the electron-rich double bond of the olefin by an oxygen atom from a metal-oxo species. acs.org This pathway is supported by studies on molybdenum-based catalysts, where catalysts designed to prevent simultaneous coordination of the olefin and the peroxide oxidant were still active, suggesting a concerted, single-step process. acs.org In the oxidation of styrenes, a Hammett constant of ρ = -0.48 indicates an electrophilic mechanism, consistent with OAT. researchgate.net

The alternative HAT mechanism is also possible. For instance, in certain ruthenium-catalyzed oxidations, a proposed mechanism involves hydrogen atom transfer from both the α and β carbon atoms of the olefin. epdf.pub In cobalt-hydride catalyzed reactions, a HAT pathway can be exploited for alkene hydrofunctionalization. researchgate.net The reactivity of Mn(V)(O) complexes in both OAT and HAT pathways has been shown to be influenced by remote peripheral substituents on the supporting ligand, demonstrating how electronic effects can be transmitted to the reactive metal center. researchgate.net

Table 3: Mechanistic Pathways in Olefin Epoxidation

| Mechanism | Description | Catalyst System Example | Supporting Evidence |

|---|---|---|---|

| Oxygen Atom Transfer (OAT) | A concerted, single-step process where the olefin acts as a nucleophile, attacking an electrophilic oxygen on the metal catalyst. acs.org | Molybdenum(VI) complexes, Iron Porphyrins | Catalyst activity is maintained even when bidentate peroxide coordination is blocked. acs.orgacs.org |

| Hydrogen Atom Transfer (HAT) | Involves the abstraction of a hydrogen atom from the olefin by the catalyst, often leading to radical intermediates. | Manganese(V)(O) Corrolazines, Ruthenium complexes | Reactivity is influenced by ligand electronic effects; a proposed mechanism for some Ru-catalyzed oxidations. researchgate.netepdf.pub |

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time evolution of molecular systems, offering insights into the physical properties and dynamic behavior of materials derived from α-olefins. doaj.orgaps.org

A notable application of MD simulations is the study of ethylene/1-octene block copolymers (OBCs), which are valued for their combination of elasticity and toughness. nih.gov Simulations have been used to investigate how the copolymer's block structure influences its crystallization behavior and mechanical properties. nih.gov

Key findings from MD simulations of ethylene/1-octene copolymers include:

Mechanical Properties: A dual network structure, formed at moderate soft block content, was found to improve the material's toughness. In contrast, higher soft block content results in more rubber-like elasticity. nih.gov

Deformation Mechanisms: The simulations revealed that different 1-octene insertion rates lead to distinct tensile deformation mechanisms at the molecular level. nih.gov

Energy Analysis: Non-bonded interactions were identified as the primary driving force for conformational changes during the stretching of the crystalline regions. nih.gov

These simulation results are complemented by experimental work, which also shows that the feeding sequence of ethylene and 1-octene during semi-continuous polymerization can control the inter-distribution of hexyl chain branches, thereby affecting the copolymer's final properties. mdpi.com

Molecular Dynamics (MD) Simulations

Poly-α-olefin (PAO) Synthetic Lubricants: Impact of Molecular Architecture on Performance

Poly-α-olefins (PAOs) are synthetic hydrocarbons that are widely used as high-performance lubricants. They are produced through the catalytic oligomerization of linear alpha-olefins (LAOs), with 1-octene, 1-decene, and 1-dodecene (B91753) being common feedstocks. uc.edubohrium.commdpi.com The molecular architecture of PAOs, which consists of a paraffinic structure with controlled branching, is a direct result of the specific LAOs used in their synthesis. This tailored structure imparts properties superior to those of conventional mineral oils. uc.eduacs.org

The oligomerization process creates a mixture of dimers, trimers, and tetramers of the initial alpha-olefins. bohrium.com For instance, the fraction that is predominantly a trimer of 1-decene (a C30 oligomer) is known as PAO 4, corresponding to its viscosity of 4 cSt at 100°C. researchgate.net By carefully selecting mixtures of C8, C10, and C12 alpha-olefins, manufacturers can produce high-viscosity PAOs with specific performance characteristics. mdpi.com

The resulting well-defined, non-polar molecular structure, which lacks ring structures, double bonds, or impurities, leads to several performance advantages. uc.edu These include a high viscosity index (VI), excellent thermal and oxidative stability, low volatility, and superior low-temperature fluidity. uc.eduacs.org The controlled branching avoids the presence of light, volatile hydrocarbons, which raises the flash point and reduces emissions. uc.edu

| Property | Impact of Molecular Architecture from C8-C12 α-Olefins | Reference |

|---|---|---|

| Viscosity Index (VI) | High VI (approx. 130) due to controlled, branched structure. | uc.edu |

| Oxidation Stability | Good stability due to absence of double bonds and impurities. | uc.edu |

| Volatility | Low, as controlled structure eliminates small, volatile hydrocarbons. | uc.edu |

| Pour Point | Excellent low-temperature flow and pour-point characteristics. | uc.edu |

| Compatibility | Compatible with mineral oils, seals, and paints. | uc.edu |

Polyethylene (B3416737) Crystallization: Effect of Long Chain Branches (from α-Olefin Comonomers)

When alpha-olefins like oct-1-ene, dec-1-ene, and particularly dodec-1-ene are used as comonomers in ethylene polymerization, they are incorporated into the polyethylene (PE) backbone as long-chain branches (LCBs). The presence and nature of these LCBs have a profound effect on the crystallization behavior of the polymer. acs.orgresearchgate.net

Studies on ethylene/1-dodecene copolymers have demonstrated that as the content of the alpha-olefin comonomer increases, the melting temperature (Tm) associated with the main polyethylene chain crystallization decreases. researchgate.net At higher comonomer concentrations, another phenomenon can occur: side-chain crystallization. In this case, the long alkyl side chains (from dodec-1-ene) can themselves crystallize through intermolecular interactions, leading to a distinct crystalline phase. researchgate.net This effect is influenced by the length of the side chain and the thermal history of the material. researchgate.net

| Phenomenon | Effect of Long-Chain Branches (from C8-C12 α-Olefins) | Reference |

|---|---|---|

| Nucleation | Inhibited; the presence of branches hinders the initial formation of crystal nuclei. | acs.org |

| Crystal Growth | Hindered; branches disrupt chain motion and packing into crystal lattices. | acs.org |

| Overall Crystallinity | Reduced compared to linear polyethylene. | acs.org |

| Melting Temperature (Tm) | Decreases with increasing comonomer content for main-chain crystallization. | researchgate.net |

| Side-Chain Crystallization | Can occur at high comonomer content, creating a separate crystalline phase. | researchgate.net |

In Situ Polymerization and Chain Conformation Transition Studies

Understanding the polymerization process in real-time and the subsequent conformational changes of the polymer chains is crucial for controlling material properties. While direct in situ studies on the polymerization of oct-1-ene, dec-1-ene, and dodec-1-ene are complex, insights can be drawn from related systems and post-polymerization analysis.

Studies using techniques like in situ FT-NMR on Ziegler-Natta catalyzed propylene polymerization reveal the dynamic interactions between catalyst components, such as the co-catalyst and external electron donors. bohrium.com These interactions can form new chemical species that modify the catalyst's activity and control the polymerization kinetics. bohrium.com This methodology provides a framework for how similar in situ studies could elucidate the mechanisms of alpha-olefin polymerization.

Post-polymerization characterization of poly(1-decene) synthesized with metallocene catalysts using Nuclear Magnetic Resonance (NMR) shows that the polymerization predominantly proceeds via a 1,2-insertion mechanism. researchgate.net This leads to the formation of vinylene end groups. researchgate.net The choice of catalyst system, such as a silicon-bridged metallocene, can significantly influence the catalytic activity and the molecular weight of the resulting polymer. researchgate.net

During crystallization, the conformation of chains containing long branches evolves. Molecular dynamics simulations indicate that in the early stages of polymer collapse from a molten state, the long branches tend to be distributed on the exterior of the forming cluster. As the process continues, these branches are gradually incorporated into the interior of the cluster. acs.org This transition from an external to an internal distribution of branches is a key conformational change that influences the final crystalline morphology.

Polyolefin Blends and Intermolecular Interactions

The intermolecular forces in polymers containing oct-1-ene, dec-1-ene, or dodec-1-ene as comonomers are critical to the properties of both copolymers and polymer blends. In copolymers of ethylene with a high content of long-chain alpha-olefins (LCAOs) like dodec-1-ene, the intermolecular interactions between the long alkyl side chains can become dominant. researchgate.net This can lead to side-chain crystallization, where the side chains pack together to form their own crystalline structure, independent of the polyethylene main chain. researchgate.net

In some cases, such as in poly(ethylene-co-1-hexadecene), evidence suggests a "co-crystallization" can occur, involving interactions between the main chain and the long side chains. researchgate.net This indicates a complex interplay of intermolecular forces that dictates the final solid-state structure.

In bimodal polyethylene, which can be considered a blend of very long and shorter polymer chains, the placement of branches is critical. Models show that incorporating branches onto the long-chain fraction can lead to a higher concentration of "tie chains"—chains that bridge different crystalline lamellae—compared to when branches are on the short-chain fraction. rsc.org Tie chains are crucial for the mechanical integrity of the material. The intermolecular interactions are thus modulated by the specific location of the comonomer units within the polymer blend.

Spectroscopic and In-situ Studies for Mechanistic Elucidation

Characterization of Catalytic Species and Intermediates

The active species in olefin polymerization is generally understood to be a transition metal-alkyl complex. uc.edu The generation of this catalytically active center is the crucial initiation step. Spectroscopic methods are vital for identifying these species and any intermediates that form.

Using FT-NMR to study Ziegler-Natta catalyst systems has allowed for the in situ characterization of interactions between the triethylaluminum (B1256330) (TEAl) co-catalyst and external electron donors. bohrium.com These studies revealed the formation of new compounds, such as ketones and alcohols, which were found to inhibit or control the rate of polymerization, effectively acting as intermediates in the modulation of the catalyst system. bohrium.com

In metallocene catalysis, which offers the advantage of being a single-site catalyst system, characterization is more direct. researchgate.netrsc.org This allows for greater control over polymer structure. rsc.org NMR and X-ray crystallography can be used to characterize the precatalyst complexes. For example, the polymerization of 1-decene has been studied using specific metallocene catalysts like Ph2C(Cp-9-Flu)ZrCl2, and the resulting polymer was characterized by NMR to confirm the reaction mechanism. researchgate.net

Monitoring Reaction Progress and Active Site Evolution

Real-time monitoring of polymerization provides invaluable data on reaction kinetics and the stability of the catalyst's active sites. The evolution of active sites—how they are distributed between active, dormant, or inactive states—directly influences the rate of polymerization and the properties of the final polymer. researchgate.net

Kinetic profiles of polymerization can be generated by tracking reaction parameters over time. For cobalt-based catalysts in ethylene polymerization, monitoring the catalytic activity at different temperatures and pressures allows for the optimization of reaction conditions. mdpi.com For instance, activity was shown to peak at a specific temperature, indicating an optimal balance between the rate of propagation and potential catalyst deactivation. mdpi.com

In the polymerization of 1-decene, reaction calorimetry has been used to monitor the process under scaled-up conditions, providing a measurement of the heat of polymerization (61.8 kJ/mol). researchgate.net This offers a macroscopic view of the reaction progress. At a more molecular level, kinetic studies of 1-hexene polymerization with a specific metallocene catalyst provided no evidence of the catalyst accumulating in dormant or inactive sites, suggesting a highly stable and efficient active site population throughout the reaction. researchgate.net

Catalyst Design Principles and Innovations for Linear Alpha Olefin Transformations

Rational Design of Ligands for Enhanced Selectivity and Activity

The rational design of ligands is a cornerstone of modern catalyst development, enabling precise control over the polymerization of alpha-olefins like oct-1-ene, Dec-1-ene, and dodec-1-ene. By systematically modifying the steric and electronic properties of the ligand framework surrounding the metal center, chemists can tailor catalyst performance to achieve desired polymer properties.

The advent of metallocene catalysts, particularly those based on Group 4 metals like zirconium and hafnium, marked a significant leap forward in this field. researchgate.nethhu.de These "single-site" catalysts, in contrast to traditional multi-sited Ziegler-Natta catalysts, possess well-defined active sites, allowing for a more direct correlation between ligand structure and polymer characteristics. hhu.de For instance, the geometry of the cyclopentadienyl (B1206354) (Cp) ligands in a metallocene complex can be altered to influence the stereoselectivity of polypropylene (B1209903) polymerization, leading to isotactic or syndiotactic microstructures. behinpolymerco.com

Beyond metallocenes, a diverse array of "non-metallocene" single-site catalysts have been developed, featuring ligands such as bis(phenoxy-imine), pyridyl-amide, and α-diimine. researchgate.netoup.com These ligands offer a broader range of electronic and steric environments, further expanding the toolkit for catalyst design. For example, late-transition-metal complexes with α-diimine ligands have shown remarkable activity for ethylene (B1197577) and 1-hexene (B165129) polymerization, even in the presence of poisons like water. researchgate.net The steric bulk of substituents on the ligand can be tuned to control the rate of chain transfer reactions, thereby influencing the molecular weight of the resulting polyolefins.

Recent research has also focused on developing ligands that can impart new functionalities to the resulting polymers. This involves designing ligands that are tolerant to functional groups on the comonomers, a significant challenge for traditional Ziegler-Natta and many early metallocene catalysts.

Development of Novel Co-catalysts and Activators

The activation of a precatalyst to generate the catalytically active species is a critical step in olefin polymerization. While methylaluminoxane (B55162) (MAO) has been a widely used and effective co-catalyst, particularly for metallocenes, its use comes with drawbacks such as the need for a large excess and its complex, poorly defined structure. hhu.denih.gov This has driven significant research into the development of novel co-catalysts and activators for the transformation of alpha-olefins like oct-1-ene, Dec-1-ene, and dodec-1-ene.

A major breakthrough in this area was the development of borate-based activators, such as trityl tetrakis(pentafluorophenyl)borate, [CPh₃]⁺[B(C₆F₅)₄]⁻. researchgate.netresearchgate.net These compounds act as non-coordinating anions (NCAs) that abstract an alkyl group from the precatalyst, generating a cationic and highly active metal center. researchgate.net The advantage of borate (B1201080) activators is that they can be used in stoichiometric amounts, offering better control over the activation process. google.com The design of these borate activators continues to evolve, with research focusing on creating more robust and soluble versions. For instance, novel borate activators with chelating perfluorinated alkoxy ligands have been shown to provide excellent activity for olefin polymerization. google.com

More recently, the development of "complete" co-catalysts that can both alkylate the precatalyst and generate the active cationic species has gained traction. rsc.org One such example is the dinuclear aluminum salt {[iBu₂(DMA)Al]₂(μ-H)}⁺[B(C₆F₅)₄]⁻ (AlHAl), which has been successfully used as a standalone activator in high-temperature solution polymerization of ethylene and 1-hexene. rsc.orgmdpi.com The modular nature of these Al-alkyl borate salts allows for fine-tuning of their properties by varying the N-donor ligands. rsc.org

Furthermore, MgCl₂-based compounds have emerged as promising MAO-free activators. oup.com These materials can function as both an activator and a support for non-metallocene catalysts, offering a technologically advantageous route to high-performance supported single-site catalysts. oup.com The interaction between the catalyst precursor and the co-catalyst can significantly influence the catalyst's activity and the resulting polymer's properties, highlighting the importance of a synergistic design approach. rsc.org

Heterogenization Strategies for Homogeneous Catalysts

Homogeneous catalysts, while offering high activity and selectivity, present challenges in terms of catalyst separation and recovery from the reaction products. researchgate.net To address this, significant effort has been dedicated to the heterogenization of these catalysts, a crucial step for their industrial application in the polymerization of alpha-olefins like oct-1-ene, Dec-1-ene, and dodec-ene.

The most common approach involves supporting the homogeneous catalyst on an insoluble carrier material. researchgate.net Silica (B1680970) is a widely used support due to its high surface area, porosity, and mechanical stability. acs.org The process typically involves impregnating a silica support with the catalyst and a co-catalyst like MAO. acs.org The morphology of the support plays a critical role, as it should allow for the fragmentation of the catalyst particle during polymerization to ensure that the active sites remain accessible to the monomer. rsc.org

Another strategy is the covalent tethering of the catalyst to the support. rsc.org This can be achieved by functionalizing the ligand of the catalyst with a group that can react with the surface of the support. This method offers the potential for better control over the distribution of active sites and can prevent leaching of the catalyst.

Self-immobilizing catalysts represent an innovative approach where the catalyst itself is designed to become heterogeneous during the polymerization process. nih.gov This can be achieved by functionalizing the catalyst with a polymerizable group, which allows it to copolymerize with the olefin monomers, effectively anchoring it within the growing polymer matrix. nih.gov

Metal-organic frameworks (MOFs) have also emerged as promising platforms for heterogenizing single-site catalysts. acs.org The well-defined pore structure and high surface area of MOFs can be exploited to encapsulate or anchor catalytic species, offering a high degree of control over the catalyst's environment. acs.org

These heterogenization strategies aim to combine the advantages of both homogeneous and heterogeneous catalysis: the high activity and selectivity of the former with the ease of handling and recyclability of the latter. mdpi.com

Single-Site Catalysts vs. Multi-Site Catalysts in Alpha-Olefin Polymerization

The landscape of alpha-olefin polymerization, including that of oct-1-ene, Dec-1-ene, and dodec-1-ene, has been shaped by the distinct characteristics of single-site and multi-site catalysts.

Multi-site catalysts , exemplified by traditional Ziegler-Natta catalysts, are heterogeneous systems with various types of active sites on the catalyst surface. hhu.de This multiplicity of active sites leads to the production of polymers with a broad molecular weight distribution and varied microstructures. acs.org While robust and cost-effective, the lack of precise control over the polymer architecture is a significant limitation of these catalysts. grace.comengj.org

In contrast, single-site catalysts , such as metallocenes and other organometallic complexes, possess uniform and well-defined active centers. hhu.debehinpolymerco.com This uniformity allows for the production of polymers with a narrow molecular weight distribution and a highly controlled microstructure. hhu.degrace.com The ability to tailor polymer properties through rational ligand design is a key advantage of single-site catalysts. hhu.de For example, metallocene catalysts can produce linear low-density polyethylene (B3416737) (LLDPE) with superior mechanical properties and transparency compared to that produced by Ziegler-Natta catalysts. behinpolymerco.com

The choice between single-site and multi-site catalysts often depends on the desired application of the final polymer. While Ziegler-Natta catalysts remain dominant for large-scale production of high-molecular-weight polyolefins due to their cost-effectiveness, single-site catalysts are favored for producing specialty polymers with precisely controlled properties. behinpolymerco.comgrace.com

Recent advancements have focused on developing supported single-site catalysts that combine the processability of heterogeneous catalysts with the precision of single-site catalysis. oup.comacs.org These systems aim to overcome the limitations of both catalyst types, offering a pathway to high-performance polyolefins with tailored architectures.

Bio-Inspired Catalysis for Selective Functionalization

The field of catalysis is increasingly drawing inspiration from nature's enzymatic machinery to develop novel and highly selective methods for the functionalization of alpha-olefins like oct-1-ene, Dec-1-ene, and dodec-1-ene. Bio-inspired catalysis aims to mimic the remarkable efficiency and selectivity of enzymes, often operating under mild conditions.

One area of significant interest is the selective epoxidation of olefins. Researchers have designed synthetic manganese complexes inspired by the active sites of manganese-containing enzymes. acs.orguu.nl These bio-inspired catalysts have shown high efficiency and enantioselectivity in the epoxidation of various olefins, using environmentally benign oxidants like hydrogen peroxide. acs.orguu.nl For instance, novel chiral Mn(II) complexes have been developed that can achieve high enantiomeric excess in the catalytic asymmetric epoxidation of olefins. acs.org The design of the ligand is crucial in these systems, influencing both the steric environment and the electronic properties of the metal center to achieve high stereoselectivity. acs.org

Another avenue of bio-inspired research is the direct functionalization of C-H bonds, a challenging transformation that enzymes perform with remarkable precision. acs.org While still an emerging area for alpha-olefins, the principles of enzymatic C-H activation are being applied to develop synthetic catalysts that can selectively introduce functional groups into hydrocarbon chains.

Furthermore, the direct use of enzymes, or "biocatalysis," is being explored for olefin transformations. nih.gov For example, fatty acid hydratases have been engineered for the asymmetric hydration of alkenes. acs.org The use of whole-cell systems, such as microalgae, to perform catalytic reactions in vivo represents a frontier in this field, potentially enabling the direct conversion of biosynthesized lipids into valuable chemicals. d-nb.info

These bio-inspired and biocatalytic approaches offer the potential for more sustainable and selective chemical transformations, moving away from traditional methods that may require harsh reaction conditions and produce significant waste. nih.gov

Advanced Analytical and Characterization Techniques for Oligomers and Copolymers

Spectroscopic Methods for Microstructure Analysis

Spectroscopic techniques are indispensable for elucidating the detailed molecular structure of oligomers and copolymers.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) for Oligomer and Copolymer Characterization

Carbon-13 Nuclear Magnetic Resonance (13C NMR) is a powerful, non-destructive technique for determining the microstructure of polyolefins. It provides quantitative information about monomer sequence distribution, branching, and stereoregularity. researchgate.netmdpi.com

In the analysis of copolymers of ethylene (B1197577) with α-olefins like oct-1-ene and dec-1-ene, 13C NMR spectra reveal distinct signals corresponding to the different carbon environments within the polymer chain. researchgate.netnih.govresearchgate.net The chemical shifts of the carbons in the main chain and the side chains are sensitive to the local environment, allowing for the identification and quantification of various monomer sequences (e.g., ethylene-ethylene, ethylene-olefin, olefin-olefin). For instance, in ethylene/1-octene (B94956) copolymers, specific peaks can be assigned to the methine carbon of the octene unit and the adjacent methylene (B1212753) carbons, providing insight into the comonomer incorporation. researchgate.net

Research on the oligomerization of 1-hexene (B165129) has utilized 13C NMR to determine the isotacticity of the resulting oligomers, with some catalytic systems showing high stereoselectivity. mdpi.com For polyalphaolefins (PAOs) synthesized from linear higher alpha-olefins (C8-C12), 13C NMR is used to characterize the structure of the final product. researchgate.net The spectra of the individual monomers (1-octene, 1-decene (B1663960), 1-dodecene) show characteristic peaks for the double bond carbons, which disappear upon polymerization, being replaced by signals corresponding to the saturated polymer backbone. researchgate.netrsc.orgrsc.orgdocbrown.info

The following table presents typical 13C NMR chemical shifts for the vinylic carbons in the monomers:

| Compound | Chemical Shift (C1, ppm) | Chemical Shift (C2, ppm) |

| Oct-1-ene | ~114.1 | ~139.2 |

| Dec-1-ene | ~114.6 | ~125.8 |

| Dodec-1-ene | ~114.2 | ~139.3 |

Note: Exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Chromatographic Methods for Product Distribution

Chromatographic techniques are essential for separating and quantifying the components of the complex mixtures produced during oligomerization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Oligomer Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile oligomer mixtures. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. In the context of α-olefin oligomerization, GC-MS allows for the identification of different oligomers (dimers, trimers, etc.) and their various isomers. nih.govnih.govresearchgate.netresearchgate.netbotanyjournals.com

The mass spectra of the separated components provide fragmentation patterns that can be used to elucidate the structure of the individual oligomers. This is particularly useful for distinguishing between linear and branched isomers, which can have significantly different properties.

Gas Chromatography (GC) for Oligomer Distribution

Gas Chromatography (GC) with a flame ionization detector (FID) is widely used to determine the distribution of oligomers in a product mixture. nih.govresearchgate.netwisc.edu By separating the components based on their boiling points, GC provides a quantitative measure of the relative amounts of different oligomer chain lengths.

For instance, in the oligomerization of 1-octene, high-temperature GC can be used to separate and quantify trimers, tetramers, pentamers, and even higher oligomers. researchgate.net This allows for the calculation of key parameters such as the Schulz-Flory distribution factor, which describes the chain growth probability in the oligomerization process. wisc.edu

The analysis of dodecene products from light olefin oligomerization using GC has shown that the distribution of dodecenes can be significantly influenced by the catalyst and feedstock used. acs.orguliege.be For example, the use of different catalysts such as solid phosphoric acid (SPA) and zeolite can lead to different proportions of linear and branched dodecene isomers. uliege.be

A study on the co-oligomerization of ethylene and 1-heptene (B165124) demonstrated the use of GC to quantify the distribution of products, including 1-hexene, C11 olefins, and smaller amounts of other olefins. nih.gov The retention times of the products can be compared to authentic standards for positive identification.

The following table shows an example of an oligomer distribution from a hypothetical 1-octene oligomerization reaction, as might be determined by GC analysis:

| Oligomer | Retention Time (min) | Area % |

| Dimer (C16) | 15.2 | 35 |

| Trimer (C24) | 22.8 | 45 |

| Tetramer (C32) | 28.5 | 15 |

| Pentamer (C40) | 33.1 | 5 |

Thermal Analysis Techniques for Copolymer Properties

Thermal analysis techniques are crucial for understanding the macroscopic properties of copolymers, which are directly related to their molecular structure.

Differential Scanning Calorimetry (DSC) for Melting Behavior and Crystallinity

Differential Scanning Calorimetry (DSC) is a fundamental technique for characterizing the thermal properties of polymers, including melting temperature (Tm), crystallization temperature (Tc), and the degree of crystallinity. researchgate.netpressbooks.pubthermalsupport.comenergy.govlu.se These properties are highly dependent on the comonomer content, comonomer distribution, and side-chain length in ethylene/α-olefin copolymers. acs.org

For copolymers of ethylene with α-olefins like oct-1-ene and dec-1-ene, DSC thermograms often show that the melting temperature and crystallinity decrease with increasing comonomer content. researchgate.net This is because the α-olefin units act as defects in the polyethylene (B3416737) crystal lattice, disrupting the crystalline structure. In some cases, particularly with longer α-olefins like dodec-1-ene, a second melting peak may appear at higher comonomer concentrations, which is attributed to the crystallization of the side chains. nih.govacs.org

The degree of crystallinity can be calculated from the heat of fusion measured by DSC, by comparing it to the heat of fusion of 100% crystalline polyethylene. pressbooks.pubthermalsupport.com This is a critical parameter as it directly influences the mechanical properties of the copolymer.

The table below presents illustrative DSC data for a series of ethylene/dodec-1-ene copolymers with varying comonomer content:

| Dodec-1-ene Content (mol%) | Melting Temperature (Tm, °C) | Heat of Fusion (ΔHf, J/g) | Crystallinity (%) |

| 2 | 125 | 150 | 51 |

| 5 | 118 | 110 | 37 |

| 10 | 105 | 75 | 25 |

| 15 | 95 (main chain), 10 (side chain) | 50 | 17 |

Note: Crystallinity is calculated relative to a heat of fusion of 293 J/g for 100% crystalline polyethylene.

Studies have also utilized DSC to investigate the melting behavior of isothermally crystallized linear low-density polyethylene (LLDPE) copolymers of 1-octene. researchgate.net The appearance of multiple melting peaks in these materials can indicate inhomogeneity in the copolymer. Furthermore, DSC can be used to simulate industrial processes, such as the curing of ethylene-vinyl acetate (B1210297) (EVA) copolymers used in photovoltaic modules, by programming specific temperature profiles. energy.gov The thermal history of a polymer can significantly affect its properties, and DSC is an excellent tool for studying these effects. mdpi.com

Temperature Rising Elution Fractionation (TREF) for Composition Distribution

Temperature Rising Elution Fractionation (TREF) is a powerful analytical technique for determining the chemical composition distribution (CCD) in semi-crystalline olefin copolymers, such as those of ethylene with alpha-olefins like oct-1-ene, dec-1-ene, and dodec-1-ene. polymerchar.comfraunhofer.de The method separates polymer chains based on their crystallizability, which is directly related to the comonomer content. fraunhofer.depsu.ac.th

The TREF process involves two main stages. First, the copolymer sample is dissolved in a suitable solvent at a high temperature (e.g., 140–160 °C) and loaded onto a column packed with an inert support. fraunhofer.de The column is then cooled slowly and in a controlled manner. During this cooling step, polymer chains crystallize and precipitate onto the support at different temperatures depending on their comonomer content. Chains with fewer comonomer units (longer ethylene sequences) are more crystalline and crystallize at higher temperatures, while chains with more comonomer units are less crystalline and crystallize at lower temperatures. fraunhofer.de

In the second stage, the elution step, a continuous flow of solvent is passed through the column while the temperature is gradually increased. fraunhofer.de The precipitated polymer fractions re-dissolve and elute from the column in the reverse order of their crystallization. The least crystalline fractions (highest comonomer content) elute at lower temperatures, and the most crystalline fractions (lowest comonomer content) elute at higher temperatures. fraunhofer.de A detector, typically an infrared (IR) detector, measures the concentration of the eluting polymer solution as a function of temperature, generating a TREF profile or curve. polymerchar.com This curve represents the distribution of the chemical composition within the copolymer sample. fraunhofer.de

Research Findings and Data Analysis

Research on ethylene/alpha-olefin copolymers demonstrates a strong correlation between the TREF elution temperature and the comonomer content. For ethylene-octene copolymers, as the oct-1-ene content increases, the main elution peak shifts to lower temperatures. fraunhofer.de This is because a higher incorporation of the bulky oct-1-ene comonomer disrupts the polyethylene backbone's ability to crystallize, thus lowering the temperature at which it dissolves and elutes. fraunhofer.de For copolymers with very high comonomer content, a significant portion may not crystallize at all during the cooling phase and will elute at a very low temperature, often seen as a "soluble fraction" peak. fraunhofer.de

Studies on ethylene/1-octene copolymers synthesized with specific catalysts have provided detailed insights into their compositional heterogeneity. mdpi.com For instance, copolymers produced with certain zirconium and titanium complexes were fractionated using preparative TREF, and the resulting fractions were analyzed to understand the distribution of comonomer, molecular weight, and thermal properties across the elution temperature range.

The data revealed that for a given copolymer, the 1-octene content in the eluted fractions consistently increases as the elution temperature decreases. mdpi.com This confirms the fundamental principle of TREF. Interestingly, it was also found that the molecular weight (Mw) of the fractions can vary with the elution temperature, though the relationship is not always straightforward and can depend on the catalyst system used. mdpi.com For some copolymers, the molecular weight of the fractions was observed to increase with the elution temperature. mdpi.com

The following tables present data from a preparative TREF analysis of two different ethylene/1-octene copolymers (C1 and C2), showcasing the relationship between elution temperature, the weight percentage of each fraction, the incorporation of 1-octene, and the average molecular weight. mdpi.com

Data derived from studies on copolymers synthesized with diamine-bis(phenolate) zirconium complexes. mdpi.com

| Elution Temperature (°C) | Fraction (wt%) | 1-Octene in Fraction (mol%) | Molecular Weight (Mw) of Fraction ( g/mol ) |

| 30 | 12.5 | 6.1 | 11,100 |

| 40 | 11.2 | 5.5 | 12,500 |

| 50 | 14.1 | 4.8 | 13,300 |

| 60 | 18.5 | 4.1 | 14,200 |

| 70 | 21.3 | 3.5 | 15,800 |

| 80 | 16.8 | 2.9 | 17,400 |

| 90 | 5.6 | 2.4 | 18,900 |

Data derived from studies on copolymers synthesized with diamine-bis(phenolate) zirconium complexes. mdpi.com

| Elution Temperature (°C) | Fraction (wt%) | 1-Octene in Fraction (mol%) | Molecular Weight (Mw) of Fraction ( g/mol ) |